REACTION_CXSMILES
|
CSC.B.[CH3:5][N:6]([CH2:10][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=1)[CH:7]([CH3:9])[CH3:8].CO.Cl>C1COCC1>[CH3:5][N:6]([CH2:10][C:11]1[CH:12]=[CH:13][C:14]([CH2:15][NH2:16])=[CH:17][CH:18]=1)[CH:7]([CH3:9])[CH3:8] |f:0.1|
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Name
|
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
CN(C(C)C)CC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture in an ice-bath
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by chromatography on silica gel (25 g)
|
Type
|
WASH
|
Details
|
eluting with a gradient of DCM to 1:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C)C)CC1=CC=C(CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |